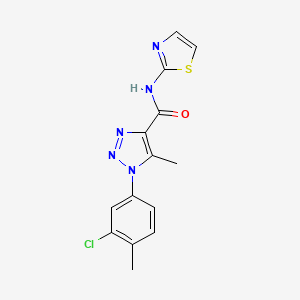
1-(3-chloro-4-methylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chloro-4-methylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H12ClN5OS and its molecular weight is 333.79. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chloro-4-methylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chloro-4-methylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
A study by Gomha et al. (2017) synthesized a series of new pharmacophores containing the thiazole moiety using a facile method. These compounds were evaluated as potent anticancer agents, showing significant in vitro anticancer activity against Hepatocellular carcinoma cell lines, with compounds demonstrating IC50 values as low as 1.61 ± 1.92 μg/mL (Gomha et al., 2017). This suggests the potential of compounds incorporating thiazole and triazole moieties for cancer therapy.
Antimicrobial Applications
Pokhodylo et al. (2021) reported the synthesis of novel 1H-1,2,3-triazole-4-carboxamides through base-mediated click azide reactions. These compounds were evaluated for their antimicrobial activities against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungal strains. Certain derivatives showed potent antibacterial effects against Staphylococcus aureus and antifungal activity against Candida albicans, indicating their promise as antimicrobial agents (Pokhodylo et al., 2021).
Synthesis and Chemical Behavior
The synthesis and evaluation of chemical behaviors of similar compounds have been explored to understand their potential applications further. For instance, Biagi et al. (1996) described the synthesis of new 4-(benzotriazol-1-yl)-1,2,3-triazole derivatives and evaluated their chemical behavior through various reactions. This study provides insights into the versatile chemistry of triazole derivatives, which could be useful in designing compounds with desired biological activities (Biagi et al., 1996).
Anti-inflammatory and Analgesic Activities
New carboxamides derived from the imidazo[2,1-b]thiazole skeleton, carrying the benzoxazole group, and terminated with polar groups such as chloro/bromo/cyano, were synthesized by Soyer Can et al. (2021). These compounds were evaluated for their anti-inflammatory and analgesic activities. The study found that certain derivatives showed significant cell viability and exhibited comparable nitrite reducing effect to indomethacin, a known anti-inflammatory drug, indicating their potential for treating inflammatory and pain conditions (Soyer Can et al., 2021).
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5OS/c1-8-3-4-10(7-11(8)15)20-9(2)12(18-19-20)13(21)17-14-16-5-6-22-14/h3-7H,1-2H3,(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQVKYMCLIQMGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NC=CS3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

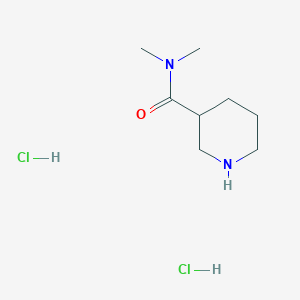
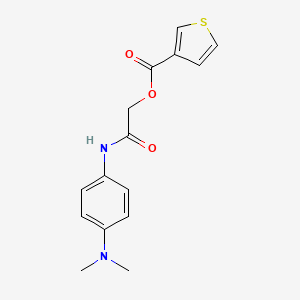
![N-benzyl-2-({5-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2464573.png)
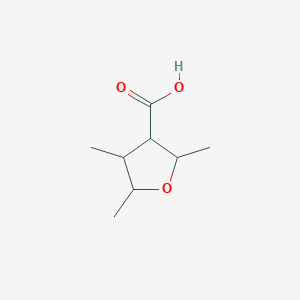
![2-[3-(benzyloxy)phenyl]-1H-imidazole](/img/structure/B2464575.png)
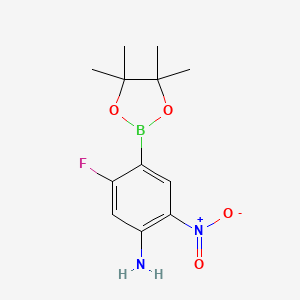

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2464579.png)

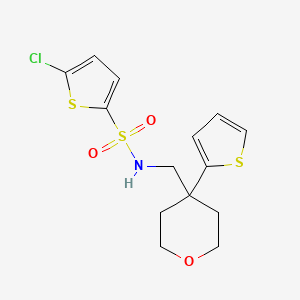
![1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B2464584.png)
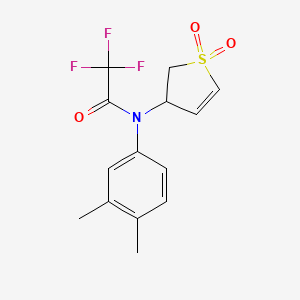

![1-(2-hydroxyethyl)-2-imino-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2464591.png)